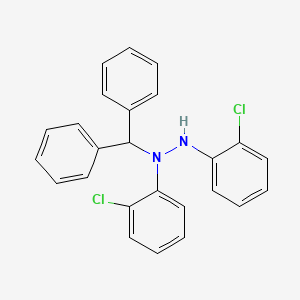
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is an organic compound with the molecular formula C26H20Cl2N2. It is a hydrazine derivative characterized by the presence of two chlorophenyl groups and a benzhydryl group attached to the hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine typically involves the reaction of benzhydryl chloride with 1,2-bis(2-chlorophenyl)hydrazine in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(2-chlorophenyl)hydrazine: A related compound with similar structural features but lacking the benzhydryl group.
1,2-bis(4-chlorophenyl)hydrazine: Another similar compound with chlorophenyl groups in different positions.
1-benzhydryl piperazine: A compound with a benzhydryl group attached to a piperazine ring
Uniqueness
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is unique due to the presence of both benzhydryl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
32812-45-6 |
|---|---|
Fórmula molecular |
C25H20Cl2N2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
1-benzhydryl-1,2-bis(2-chlorophenyl)hydrazine |
InChI |
InChI=1S/C25H20Cl2N2/c26-21-15-7-9-17-23(21)28-29(24-18-10-8-16-22(24)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H |
Clave InChI |
PWPDXFILXCJNSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















